molecular formula C19H23N3O2 B11294070 (4-Ethoxyphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

(4-Ethoxyphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B11294070
M. Wt: 325.4 g/mol
InChI Key: JSKYJJHPIZVLOO-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzoyl)-4-[(Pyridin-4-yl)Methyl]Piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 4-ethoxybenzoyl group and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxybenzoyl)-4-[(Pyridin-4-yl)Methyl]Piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 4-Ethoxybenzoyl Chloride: Ethoxybenzoic acid is reacted with thionyl chloride to form 4-ethoxybenzoyl chloride.

    Nucleophilic Substitution: The 4-ethoxybenzoyl chloride is then reacted with piperazine to form 1-(4-ethoxybenzoyl)piperazine.

    Alkylation: The final step involves the alkylation of 1-(4-ethoxybenzoyl)piperazine with pyridin-4-ylmethyl chloride to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxybenzoyl)-4-[(Pyridin-4-yl)Methyl]Piperazine can undergo various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: 4-Ethoxybenzoic acid derivatives.

    Reduction: 1-(4-Ethoxybenzyl)-4-[(Pyridin-4-yl)Methyl]Piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxybenzoyl)-4-[(Pyridin-4-yl)Methyl]Piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzoyl)-4-[(Pyridin-4-yl)Methyl]Piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring and the pyridin-4-ylmethyl group are key functional groups that facilitate binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    1-Benzoyl-4-[(Pyridin-4-yl)Methyl]Piperazine: Lacks the ethoxy group, which may affect its binding affinity and biological activity.

    1-(4-Methoxybenzoyl)-4-[(Pyridin-4-yl)Methyl]Piperazine: Contains a methoxy group instead of an ethoxy group, which can influence its chemical reactivity and pharmacological properties.

Uniqueness: 1-(4-Ethoxybenzoyl)-4-[(Pyridin-4-yl)Methyl]Piperazine is unique due to the presence of the ethoxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its interaction with molecular targets, making it a valuable compound for further research.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

(4-ethoxyphenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H23N3O2/c1-2-24-18-5-3-17(4-6-18)19(23)22-13-11-21(12-14-22)15-16-7-9-20-10-8-16/h3-10H,2,11-15H2,1H3

InChI Key

JSKYJJHPIZVLOO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

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